Cas no 111238-61-0 (Benzenesulfonothioicacid, 4-methyl-, S1,S1'-(2Z)-2-butene-1,4-diyl ester)
111238-61-0 structure
Product Name:Benzenesulfonothioicacid, 4-methyl-, S1,S1'-(2Z)-2-butene-1,4-diyl ester
Numero CAS:111238-61-0
MF:C18H20O4S4
MW:428.609000205994
CID:156608
PubChem ID:5387485
Update Time:2025-04-19
Benzenesulfonothioicacid, 4-methyl-, S1,S1'-(2Z)-2-butene-1,4-diyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonothioicacid, 4-methyl-, S1,S1'-(2Z)-2-butene-1,4-diyl ester
- Benzenethiosulfonic acid, 4-methyl-, 2-butene-1,4-diyl ester, (Z)-
- (Z)-1,3-Dichlor-2-methylpropen
- (Z)-1,3-Dichloro-2-methyl-1-propene
- (Z)-1,4-Bis(p-tolylsulfonylthio)-2-butene
- (Z)-2-methyl-1,3-dichloropropene
- 1-Propene, 1,3-dichloro-2-methyl-, (E)-
- 1-Propene, 1,3-dichloro-2-methyl-, (Z)-
- CTK1B7034
- CTK1B7035
- trans-1,3-dichloro-2-methylpropene
- Z-1,3-dichloro-2-methyl-1-propene
- Z-1,4-bis(p-tolylsulfonylthio)-2-butene
- Z-2-methyl-1,3-dichloro-1-propene
- MLS002701612
- 111238-61-0
- Benzenesulfonothioic acid,2-butene-1,4-diyl ester, (Z)-
- PD011620
- NSC-624158
- Benzenethiosulfonic acid, 2-butene-1,4-diyl ester, (Z)-
- NSC624159
- CHEMBL1980961
- NSC-624159
-
- Inchi: 1S/C18H20O4S4/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h3-12H,13-14H2,1-2H3/b4-3-
- Chiave InChI: MMBKGPMCUOXQRM-ARJAWSKDSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(=O)(=O)SC/C=C\CSS(C1C=CC(C)=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 428.02400
- Massa monoisotopica: 428.024442
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 8
- Complessità: 584
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 136
- XLogP3: 4
Proprietà sperimentali
- Densità: 1.335
- Punto di ebollizione: 585.8°Cat760mmHg
- Punto di infiammabilità: 308.1°C
- Indice di rifrazione: 1.62
- PSA: 135.64000
- LogP: 6.56520
Benzenesulfonothioicacid, 4-methyl-, S1,S1'-(2Z)-2-butene-1,4-diyl ester Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
111238-61-0 (Benzenesulfonothioicacid, 4-methyl-, S1,S1'-(2Z)-2-butene-1,4-diyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti